5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one
Description
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a carbonyl group at the 2nd position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Properties
IUPAC Name |
5-amino-6-chloro-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDOWRYORIVSKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1NC(=O)N2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Using Tetraalkyl Orthocarbonates and Acid Catalysis
A prominent method adapted from the synthesis of related 5,6-dichloro derivatives involves reacting 4,5-dichlorobenzene-1,2-diamine with tetraalkyl orthocarbonates (e.g., tetraethyl orthocarbonate) in the presence of an acid catalyst. This two-step process includes:
- Step a: Formation of 5,6-dichloro-2-ethoxy-1H-benzo[d]imidazole intermediate by cyclization with tetraethyl orthocarbonate.
- Step b: Acidic hydrolysis of the ethoxy intermediate to yield 5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one.
The acids used can be inorganic (hydrochloric, sulfuric, nitric, phosphoric acids) or organic (acetic acid, trifluoroacetic acid, p-toluene sulfonic acid), offering flexibility in reaction conditions. This method can be performed as a one-pot reaction, enhancing efficiency and reducing purification steps.
The process is advantageous because it avoids highly toxic reagents like phosgene or carbonyldiimidazole, reduces impurity formation, and is scalable for commercial synthesis.
Alternative Carbonyl Sources and Acid Variants
Variations include using different tetraalkyl orthocarbonates such as tetramethyl or tetraisopropyl orthocarbonate, allowing optimization based on reagent availability and desired reaction kinetics. The choice of acid influences reaction rate and product purity, with some organic acids providing milder conditions and easier workup.
Preparation of 5-Amino-6-chloro Derivatives via Nitration and Subsequent Modifications
Although direct preparation of 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is less commonly reported, related compounds such as 5-amino-1H-benzo[d]imidazol-2(3H)-one derivatives have been synthesized and functionalized through nitration and acetylation steps. For instance:
- Starting from 5-amino-1H-benzo[d]imidazol-2(3H)-one, nitration with fuming nitric acid and acetic anhydride under controlled low temperatures yields nitro-substituted derivatives.
- Attempts to nitrate acetyl-protected intermediates have been challenging, requiring powerful nitration reagents such as trifluoromethanesulfonic acid anhydride combined with nitrogen pentoxide to achieve full substitution.
While these methods focus on nitro derivatives, the strategies and reaction conditions provide insights into functional group tolerance and the reactivity of the benzimidazole core, which can be adapted for chloro-amino derivatives.
Comparative Data on Preparation Methods
| Parameter | Tetraalkyl Orthocarbonate Method | Phosgene/Urea/CDI Method | Nitration Route (for related derivatives) |
|---|---|---|---|
| Reagents | Tetraethyl orthocarbonate, acids | Phosgene, urea, CDI | Fuming nitric acid, acetic anhydride |
| Toxicity | Low to moderate | High | High |
| Reaction type | Cyclization + hydrolysis | Cyclization | Electrophilic aromatic substitution |
| Yield | High (improved process) | Moderate to low | Low to moderate (11% direct, 48% multistep) |
| Purity | High | Lower, more impurities | Moderate |
| Scalability | Good | Limited by toxicity | Moderate |
| Environmental impact | Lower waste, ecofriendly | Toxic waste generation | Hazardous reagents |
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form hydroxyl derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives of the benzimidazole ring.
Reduction: Hydroxyl derivatives of the benzimidazole ring.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 5-amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one exhibits significant antimicrobial properties. Studies have shown that derivatives of benzimidazole are effective against a range of pathogens, including bacteria and viruses. For instance, compounds derived from this scaffold have been evaluated for their activity against hepatitis C virus (HCV) and have shown promising results with low effective concentrations .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Several studies have demonstrated that benzimidazole derivatives can inhibit cancer cell proliferation in various cancer types, including colon, breast, and cervical cancers. For example, certain derivatives exhibited IC50 values in the nanomolar range against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Anti-inflammatory Effects
Benzimidazole derivatives are recognized for their anti-inflammatory properties. They inhibit cyclooxygenases (COX), which are crucial enzymes in the inflammatory response. Research has shown that these compounds can significantly reduce inflammation in preclinical models, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its biological activity. Modifications at various positions on the benzimidazole ring can enhance its potency and selectivity against specific biological targets. For instance, substituents at the 4-position have been shown to influence antiviral activity significantly .
Case Study 1: Antiviral Activity Against HCV
A series of benzimidazole derivatives were synthesized and tested for their inhibitory effects on HCV non-structural proteins. The most active compounds demonstrated EC50 values in the low nanomolar range, indicating their potential as antiviral agents .
Case Study 2: Anticancer Activity Evaluation
In vitro studies assessed the cytotoxic effects of various benzimidazole derivatives on cancer cell lines. Compounds were evaluated for their IC50 values against HCT-116 and MCF-7 cells, revealing several candidates with significant anticancer activity compared to standard chemotherapeutics like cisplatin .
Case Study 3: Anti-inflammatory Efficacy
Research involving animal models showed that certain derivatives of this compound effectively reduced edema and inflammation markers when compared to standard anti-inflammatory drugs like diclofenac. These findings highlight the therapeutic potential of this compound in managing inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-benzo[d]imidazol-2(3H)-one: Lacks the chlorine atom at the 6th position.
6-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the amino group at the 5th position.
5-Nitro-6-chloro-1H-benzo[d]imidazol-2(3H)-one: Contains a nitro group instead of an amino group at the 5th position.
Uniqueness
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both an amino group and a chlorine atom on the benzimidazole ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Biological Activity
5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family, characterized by the presence of an amino group at the 5-position and a chlorine atom at the 6-position of its benzimidazole ring. This compound has garnered attention due to its diverse biological activities, particularly its potential anticancer properties.
The molecular formula of this compound is , with a molecular weight of approximately 173.59 g/mol. Its structure contributes to its unique chemical reactivity and biological activity, making it a subject of various pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit specific enzymes that promote cancer cell growth, leading to its potential use as an anticancer agent .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer activity across various cancer cell lines. For instance, in vitro studies have demonstrated that this compound can induce apoptosis in HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The cytotoxic effects were measured using the MTT assay, providing insights into its efficacy:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 6–7 | Induces apoptosis via caspase activation |
| HCT-116 | 17–36 | Cell cycle arrest and apoptosis induction |
| MCF-7 | 49–82 | Moderate cytotoxicity |
| HaCaT (non-tumor) | 18–20 | Selective toxicity towards cancer cells |
The IC50 values indicate the concentration required for 50% inhibition of cell viability, highlighting the compound's selective cytotoxicity towards cancer cells compared to non-cancerous cells .
Apoptosis Induction
The compound's ability to induce apoptosis was further confirmed through flow cytometric analysis, which showed a significant increase in early and late apoptotic populations in HeLa cells treated with varying concentrations of the compound. This effect was time-dependent, with notable increases observed after 24 hours of treatment .
Case Studies
Several studies have documented the synthesis and biological evaluation of derivatives related to this compound. These derivatives were synthesized through various methods, including cyclization reactions involving o-phenylenediamine derivatives. The resulting compounds were evaluated for their anticancer properties, with many exhibiting enhanced activity compared to the parent compound .
Q & A
Q. What are the standard synthetic routes for 5-Amino-6-chloro-1H-benzo[d]imidazol-2(3H)-one, and how are reaction conditions optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions. For example, benzo[d]imidazole derivatives are prepared by refluxing precursors (e.g., substituted indoles or benzaldehydes) with catalysts like p-toluenesulfonic acid (p-TSA) in polar solvents such as DMF at 100°C . Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients. Reaction progress is monitored via TLC, and yields are maximized by iterative refinement of reflux duration (e.g., 6–12 hours) .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and aromaticity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (±0.001 Da). Elemental analysis (C, H, N) validates purity (>98%), with deviations >0.3% indicating impurities .
Q. How can researchers align their experimental design with theoretical frameworks in benzimidazole chemistry?
Methodological Answer: Link synthesis pathways to established theories, such as frontier molecular orbital (FMO) theory for predicting reactivity. For instance, DFT calculations (B3LYP/6-31G*) can model electron density distribution to guide substituent placement. Theoretical frameworks also inform mechanistic studies, such as proton transfer in imidazole ring formation .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction yields and minimize byproducts in multi-step syntheses?
Methodological Answer: Use a 2³ factorial design to evaluate variables: (1) molar ratio (1:1 to 1:2), (2) temperature (80–120°C), and (3) catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies interactions between variables. For example, increasing catalyst load beyond 10 mol% may reduce byproducts like dimerized intermediates .
Q. What strategies resolve contradictions in reported reaction yields for halogenated benzimidazole derivatives?
Methodological Answer: Cross-validate literature data by replicating reactions under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Contradictions often arise from trace moisture or oxygen sensitivity. Use controlled experiments with Karl Fischer titration to quantify solvent moisture (<50 ppm) and correlate with yield variations .
Q. How do computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-31G* calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM). For example, the chloro-substituent’s electron-withdrawing effect lowers HOMO energy, enhancing stability toward oxidation .
Q. What advanced separation techniques address challenges in purifying halogenated benzimidazoles?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves positional isomers. Membrane technologies (e.g., nanofiltration) remove unreacted precursors. Recrystallization in ethanol/water (7:3 v/v) improves purity (>99.5%) .
Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?
Methodological Answer: Synthesize analogs with varied substituents (e.g., methyl, methoxy, halogens) at positions 5 and 6. Assess biological activity (e.g., enzyme inhibition) using dose-response curves (IC₅₀ values). Correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
